molecular formula C13H17N3O4 B1456773 Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate CAS No. 1365942-17-1

Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate

Cat. No.: B1456773
CAS No.: 1365942-17-1
M. Wt: 279.29 g/mol
InChI Key: IDGDQLJVINUTDN-UHFFFAOYSA-N
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Description

Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate is a pyrimidine derivative featuring a morpholine ring and a 3-oxopropanoate ester moiety. This compound is structurally characterized by a pyrimidine core substituted with a methyl group at the 4-position and a morpholin-4-yl group at the 2-position, with a 3-oxopropanoate ester side chain at the 5-position. It is cataloged under CAS registry numbers and MDL identifiers (e.g., MFCD21646848) and is commercially available with a purity of ≥95% . Its synthesis likely involves multi-step procedures, including nucleophilic substitution and esterification, as inferred from analogous compounds .

Properties

IUPAC Name

methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-9-10(11(17)7-12(18)19-2)8-14-13(15-9)16-3-5-20-6-4-16/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGDQLJVINUTDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)CC(=O)OC)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a broader class of 3-oxopropanoate esters with heterocyclic substituents. Key analogs include:

Compound Name Key Substituents Molecular Weight (g/mol) Source/Application
Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate Pyrimidine (no 4-methyl), morpholine, 3-oxopropanoate ~265.27 Chembase database
Methyl 3-(4-Benzoylphenylamino)-3-oxopropanoate Benzophenone-amino group, 3-oxopropanoate Not reported Photo-probe synthesis
Ethyl 3-Cyclopropyl-2-(4-methylbenzyl)-3-oxopropanoate Cyclopropyl, 4-methylbenzyl, ethyl ester Not reported Triazolopyrimidinone precursor
(4aR)-N-(4-bromo-3,5-difluorophenyl)-...-carboxamide (EP 4374877A2 derivative) Difluorophenyl, pyrrolidine-carboxamide, 3-oxopropanoate ~553.5 (m/z [M+H]+) Pharmaceutical intermediate

Key Observations :

  • Methyl Group Impact: The 4-methyl group in the target compound distinguishes it from Methyl 3-(2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate .
  • Morpholine vs. Other Heterocycles: The morpholine ring contributes to solubility and hydrogen-bonding capacity, unlike the benzophenone or cyclopropyl groups in other analogs .
  • Ester Chain Variation: The methyl ester in the target compound contrasts with ethyl esters (e.g., Ethyl 3-cyclopropyl-3-oxopropanoate ), which may alter metabolic stability or hydrolysis rates.

Pharmacological and Physicochemical Properties

  • LCMS/HPLC Data : The target compound’s LCMS profile (m/z ~294 [M+H]+ inferred from similar structures) and HPLC retention time (likely >1 minute under standard conditions) would differ from analogs like the EP 4374877A2 derivative (m/z 554, retention time 1.64 minutes) .
  • Biological Activity: While the target compound’s specific activity is undocumented, morpholine-containing pyrimidines are often explored as kinase inhibitors or enzyme modulators. For example, triazolopyrimidinone derivatives with 3-oxopropanoate moieties show promise in non-opioid analgesic development .

Preparation Methods

Pyrimidine Ring Construction and Substitution

The pyrimidine ring is generally synthesized via condensation reactions involving β-ketoesters and amidine or guanidine derivatives under basic or acidic conditions. For example, pyrimidine derivatives bearing morpholine substituents can be prepared by nucleophilic substitution on halogenated pyrimidine precursors with morpholine.

Preparation of the Keto-Ester Side Chain

The 3-oxopropanoate ester moiety is introduced either by esterification of the corresponding 3-oxopropanoic acid or by direct condensation of methyl acetoacetate derivatives with the pyrimidine ring system. Esterification is typically performed using methanol under acidic catalysis or via transesterification methods.

Representative Synthetic Route (Literature-Based)

Step Reactants & Conditions Description Yield / Notes
1 β-Ketoester (e.g., methyl 3-oxopropanoate), guanidine hydrochloride, aldehyde One-pot condensation in DMF or isopropanol under reflux to form substituted pyrimidine Moderate to high yield (50-75%)
2 2-Halopyrimidine intermediate, morpholine, K2CO3, DMF, 70°C Nucleophilic substitution to introduce morpholine at 2-position High yield; reaction time 3-6 hours
3 Esterification with methanol, acid catalyst (e.g., p-toluenesulfonic acid) Formation of methyl ester if not introduced earlier Yield ~80-90%

Experimental Details and Conditions

  • Solvents: Common solvents include DMF, DMSO, isopropanol, and toluene.
  • Temperature: Reflux temperatures ranging from 70°C to 110°C depending on step.
  • Reaction Times: Typically 2-6 hours for substitution and condensation steps.
  • Purification: Crystallization from isopropanol-DMF mixtures or column chromatography.
  • Monitoring: TLC with CHCl3-MeOH (10:1), HPLC, and LC-MS for reaction progress and purity.

Analytical Data Supporting Preparation

  • NMR Spectroscopy: Proton signals for pyrimidine and morpholine rings observed at characteristic chemical shifts (e.g., 7.8-8.8 ppm for pyrimidine protons, morpholine protons around 3-4 ppm).
  • Mass Spectrometry: Protonated molecular ion peaks confirm molecular weight and structure.
  • Melting Point: Typically measured to confirm purity and identity; values vary depending on substituents and crystallinity.
  • Chromatography: HPLC and LC-MS used for purity assessment and to confirm product identity.

Summary Table of Preparation Methods

Preparation Aspect Methodology Key Reagents Conditions Yield / Remarks
Pyrimidine ring synthesis One-pot condensation β-Ketoester, guanidine hydrochloride, aldehyde Reflux in DMF/isopropanol, 4 h 48-64% yield
Morpholine substitution Nucleophilic aromatic substitution 2-Halopyrimidine, morpholine, K2CO3 70°C, 3-6 h in DMF High yield, clean reaction
Esterification Acid-catalyzed esterification or transesterification Methanol, p-toluenesulfonic acid Reflux ~90°C, 3-6 h 80-90% yield

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-3-oxopropanoate

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